molecular formula C9H9NS B1302252 4-(Methylthio)phenylacetonitrile CAS No. 38746-92-8

4-(Methylthio)phenylacetonitrile

Cat. No.: B1302252
CAS No.: 38746-92-8
M. Wt: 163.24 g/mol
InChI Key: BBPATOFBGJZMJM-UHFFFAOYSA-N
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Description

4-(Methylthio)phenylacetonitrile is an organic compound with the chemical formula C9H9NS. It is a white solid with a distinctive thioether odor. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds, dyes, drugs, and cosmetics .

Scientific Research Applications

4-(Methylthio)phenylacetonitrile is used in various scientific research applications :

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for pharmaceutical compounds.

    Industry: In the production of dyes, drugs, and cosmetics.

Safety and Hazards

4-(Methylthio)phenylacetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid contact with skin, eyes, or clothing . It should be stored in a sealed container in a dry and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylthio)phenylacetonitrile typically involves a four-step process :

    Formation of p-Methyl Mercaptobenzaldehyde: p-Chlorobenzaldehyde reacts with methyl mercaptan sodium in toluene solution.

    Reduction to 4-(Methylthio)benzyl Alcohol: The intermediate is reduced using sodium borohydride.

    Conversion to 4-(Methylthio)benzyl Chloride: The alcohol is converted using hydrochloric acid.

    Formation of this compound: The final product is obtained by reacting the chloride with sodium cyanide in DMSO solution.

Industrial Production Methods: Industrial production methods follow similar synthetic routes but are optimized for higher yields and cost-effectiveness. The total yield of the product in laboratory conditions is above 73.9% .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Sodium cyanide in DMSO is used for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted nitriles.

Mechanism of Action

The mechanism of action of 4-(Methylthio)phenylacetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the thioether group can undergo oxidation and reduction reactions. These interactions can affect various biochemical pathways and enzyme activities .

Comparison with Similar Compounds

  • 4-(Methylthio)benzyl Cyanide
  • 4-(Methylthio)benzyl Chloride
  • 4-(Methylthio)benzyl Alcohol

Comparison: 4-(Methylthio)phenylacetonitrile is unique due to its combination of a nitrile and a thioether group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPATOFBGJZMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375019
Record name 4-(Methylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38746-92-8
Record name 4-(Methylthio)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38746-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, 25.9 g (150 mmol) of 4-(methylthio)benzyl chloride were dissolved in 45.5 g of toluene. 9.29 g (180 mmol) of sodium cyanide, 0.92 g (2.9 mmol) of tetrabutylammonium chloride and 14.4 g of water were then added. The mixture was stirred at 80-85° C. for 2 h. The reaction mixture was admixed with 30 g of toluene and 45 g of water, the aqueous phase was decanted off and the organic phase was concentrated. This gave a residue of 24.6 g of the title product in a yield of >95% (according to NMR) in the form of a pink solid.
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
solvent
Reaction Step One
Quantity
9.29 g
Type
reactant
Reaction Step Two
Name
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
catalyst
Reaction Step Two
Name
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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